6-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)pyridin-3-amine
Description
6-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)pyridin-3-amine (CAS: 2090279-15-3) is a pyridine derivative featuring a substituted piperidine ring. The molecule consists of a pyridin-3-amine scaffold linked to a 4-(fluoromethyl)-4-methylpiperidine moiety. The fluoromethyl group introduces electronegativity and lipophilicity, which may enhance metabolic stability and binding affinity compared to non-fluorinated analogs.
Properties
IUPAC Name |
6-[4-(fluoromethyl)-4-methylpiperidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3/c1-12(9-13)4-6-16(7-5-12)11-3-2-10(14)8-15-11/h2-3,8H,4-7,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCFATREXGGYNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=NC=C(C=C2)N)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The table below compares key structural and physicochemical properties of 6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyridin-3-amine with related compounds:
Key Observations :
- Fluorine Impact: The fluoromethyl group in the target compound increases electronegativity and may enhance metabolic stability compared to the non-fluorinated 6-(4-methylpiperidin-1-yl)pyridin-3-amine .
- Piperazine vs. Piperidine : Replacing piperidine with ethylpiperazine (as in 6-(4-ethylpiperazin-1-yl)pyridin-3-amine) introduces an additional nitrogen, altering basicity and solubility .
Pharmacological Activity
- CYP51 Inhibition: Pyridine derivatives like UDO and UDD (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone and N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine exhibit potent anti-Trypanosoma cruzi activity via CYP51 inhibition .
- Antifungal Potential: The chlorophenylpyrazole analog (CAS: 1026764-48-6) demonstrates broad-spectrum activity, suggesting that halogenation and heterocyclic substitution are critical for efficacy .
Physicochemical and Commercial Considerations
Lipophilicity and Solubility
- Hydrogen Bonding: The pyridin-3-amine group provides H-bond donor/acceptor capacity, critical for target interactions.
Commercial Availability
- Analogs like 6-(4-methylpiperidin-1-yl)pyridin-3-amine hydrochloride are more accessible, with suppliers such as BOC Sciences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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